ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a thiophene ring substituted with various functional groups, making it a valuable subject of study in organic chemistry and related fields.
Preparation Methods
The synthesis of ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and benzamido groups through amide bond formation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired transformation.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Scientific Research Applications
ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies may explore its interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives with different substituents. The uniqueness of ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- ETHYL 5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-(2-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]-5-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c1-5-31-24(30)19-15(4)20(22(29)26-18-12-13(2)10-11-14(18)3)32-23(19)27-21(28)16-8-6-7-9-17(16)25/h6-12H,5H2,1-4H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCQYBXEXAMAKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C)C)NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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